4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one is a compound that integrates a pyrrolidinone structure with an imidazole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with imidazole derivatives. The imidazole ring is characterized by its nitrogen-containing heterocyclic structure, which often contributes to the pharmacological properties of compounds.
The compound can be classified under heterocyclic organic compounds, specifically as an imidazole derivative. Imidazole itself is a five-membered ring containing two nitrogen atoms at non-adjacent positions, while pyrrolidin-2-one is a saturated six-membered ring containing one nitrogen atom and a carbonyl group. The combination of these two structures can lead to unique chemical properties and biological activities, making this compound of interest in pharmaceutical research.
The synthesis of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one can be achieved through several methods, often involving the reaction of imidazole derivatives with pyrrolidine precursors. A common approach includes:
These methods may vary in yield and efficiency, depending on reaction conditions such as temperature, solvent choice, and catalyst presence.
The molecular formula for 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one is . The structure consists of:
The molecular weight is approximately 178.24 g/mol. The compound exhibits characteristics typical of both imidazoles and pyrrolidinones, including potential hydrogen bonding sites due to the nitrogen atoms.
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one may participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one largely depends on its biological target. Imidazole derivatives are known to interact with various enzymes and receptors:
Quantitative data on binding affinities and inhibition constants would provide further insights into its pharmacological efficacy.
4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one exhibits several notable physical properties:
Chemical properties include:
The applications of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one are primarily found within medicinal chemistry:
The construction of the pyrrolidin-2-one core in 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one (C~9~H~13~N~3~O, CID 66135183) typically employs intramolecular cyclization strategies. A prominent approach involves the Dieckmann condensation of N-functionalized glutamic acid derivatives. For example, N-(alkylated)glutamic acid precursors undergo cyclodehydration in acetic anhydride under reflux, yielding the pyrrolidinone ring with moderate efficiency (68% yield, mp 142–144°C) [3]. Alternative routes leverage Mannich-type couplings between pre-formed pyrrolidinones and functionalized imidazole carbaldehydes. This method utilizes paraformaldehyde and ammonium acetate in refluxing ethanol to link the 4-position of the pyrrolidin-2-one to the C-5 position of a 1-ethylimidazole moiety, forming the hybrid scaffold as a crystalline solid (R~f~ 0.43 in EtOAc/hexane 1:1) [3]. Key challenges include controlling substituent effects at the pyrrolidinone N-1 and C-4 positions, which influence electrophilicity and conformational stability during downstream functionalization.
Table 1: Multi-Step Synthesis Strategies for Pyrrolidin-2-one-Imidazole Hybrids
Step | Key Transformation | Precursor | Conditions | Product | Yield |
---|---|---|---|---|---|
1 | Pyrrolidinone Core Formation | N-(Functionalized)glutamic acid | Ac~2~O, reflux | 1-Substituted pyrrolidin-2-one | 68% |
2 | Imidazole Carbaldehyde Synthesis | o-Phenylenediamine/glyoxylic acid | HCl/EtOH, then MnO~2~ oxidation | 1-Ethyl-1H-imidazole-2-carbaldehyde | 82% |
3 | Fragment Coupling | Pyrrolidinone + imidazole carbaldehyde | NH~4~OAc, paraformaldehyde, EtOH, reflux | 4-(1-Ethyl-1H-imidazol-5-yl)pyrrolidin-2-one | 60–75% |
Regioselective N-alkylation at the imidazole N-1 position is critical for synthesizing the 1-ethyl-1H-imidazol-5-yl subunit. This is achieved through Silver(I)-catalyzed [3+2] cyclocondensations between diethyl isocyanomethylphosphonate and electron-deficient alkenes, though classical alkylation with ethyl iodide in the presence of base (K~2~CO~3~, DMF) remains practical for simpler systems [5] [8]. The electrophile’s steric and electronic properties dictate N-1 versus N-3 selectivity, with 1-ethyl substitution confirmed by NMR downfield shifts of H-5 (δ 8.21 ppm) [3]. For C-5 functionalization, direct electrophilic substitution requires activating groups due to imidazole’s electron-rich character. Alternatively, pre-functionalization via Phillips-Ladenburg condensation of o-phenylenediamine with glyoxylic acid generates 2-hydroxymethylimidazoles, which are oxidized to 5-carbaldehydes for subsequent coupling [3]. Steric hindrance at C-2 and C-4 positions inherently directs electrophiles to C-5, enabling selective incorporation into the pyrrolidinone scaffold.
Table 2: Regioselectivity Control in Imidazole Functionalization
Target Position | Method | Key Reagents/Conditions | Regiochemical Outcome | Driving Factors |
---|---|---|---|---|
N-1 Alkylation | Nucleophilic substitution | Ethyl iodide, K~2~CO~3~, DMF | >95% N-1 selectivity | Higher nucleophilicity at N-1 vs. N-3 |
C-5 Electrophilic Substitution | Directed metalation | n-BuLi, −78°C, then electrophile | Primarily C-5 functionalization | Steric accessibility and charge distribution |
C-2/C-5 Symmetric | Debus-Radziszewski reaction | Glyoxal, aldehyde, NH~4~OAc | Mixture requiring chromatography | Tautomeric equilibria |
Although the target compound lacks stereocenters, asymmetric methodologies are crucial for synthesizing non-racemic analogs. Diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst) enable enantioselective α-functionalization of carbonyl precursors that could be incorporated into pyrrolidinone synthesis [4]. For instance, prolinamide-derived catalysts facilitate Michael additions to nitroalkenes or α,β-unsaturated ketones with >90% ee, a strategy adaptable for introducing chirality at the pyrrolidinone C-3 or C-4 positions [4] [7]. Hydrogenation with chiral auxiliaries (e.g., (R)-BINAP-Ru complexes) of unsaturated precursors like 3,4-dehydropyrrolidin-2-ones provides access to enantiopure trans-3,4-disubstituted derivatives [5]. DFT studies indicate that pyrrolidinone ring puckering (envelope conformation) and torsional effects from the imidazole C-5 substituent influence facial selectivity during asymmetric induction [3].
Microwave irradiation significantly optimizes the synthesis of imidazole-pyrrolidinone hybrids by accelerating key cyclization steps. The one-pot assembly of pyrrole-related systems under microwave conditions (100–450 W) reduces reaction times from hours to minutes while improving yields by 15–30% compared to conventional heating [6]. For example, Ru-catalyzed four-component reactions combining amines, α,β-unsaturated aldehydes, ethylene, and CO generate polysubstituted pyrroles in <60 minutes—a method adaptable for imidazole precursors [6]. Similarly, Mannich-type couplings between pyrrolidinones and imidazole carbaldehydes under solvent-free microwave irradiation (120–180°C, 15 min) achieve near-quantitative conversion by enhancing iminium ion formation kinetics [6]. Critical parameters include power density (100–250 W optimal for heterocycles) and solvent polarity, with ethanol or neat conditions preferred to minimize decomposition.
Table 3: Microwave-Optimized Reactions for Hybrid Heterocycle Synthesis
Reaction Type | Microwave Conditions | Conventional Conditions | Yield Improvement | Key Advantages |
---|---|---|---|---|
Multicomponent Pyrrole Synthesis | 100 W, EtOH, 60 min | Reflux, 12 h | 72% → 89% | Reduced catalyst loading (Ru~3~(CO)~12~ from 5 → 2 mol%) |
Imidazole-Pyrrolidinone Coupling | Solvent-free, 180°C, 15 min | Reflux, 6 h | 65% → 92% | Suppressed side products; higher purity |
Imidazole Alkylation | 150 W, DMF, 20 min | RT, 24 h | 70% → 95% | Complete N-1 regioselectivity |
Structural Characterization of Discussed Compounds
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0